molecular formula C6H7Cl2NPt B12921246 Dichloroplatinum;2-methylpyridine

Dichloroplatinum;2-methylpyridine

Cat. No.: B12921246
M. Wt: 359.11 g/mol
InChI Key: SMVNRJWZLQKJCP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;2-methylpyridine typically involves the reaction of platinum(II) chloride with 2-methylpyridine in the presence of a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a continuous flow setup, which allows for the efficient production of 2-methylpyridines with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can facilitate the production process .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum;2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include other pyridines, ethylene, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of suitable catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can produce new platinum complexes with different ligands .

Mechanism of Action

The mechanism of action of dichloroplatinum;2-methylpyridine involves its interaction with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to overcome resistance to traditional platinum-based drugs is attributed to its reduced susceptibility to inactivation by thiols and its enhanced cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloroplatinum;2-methylpyridine is unique in its design to be less susceptible to inactivation by thiols, which enhances its efficacy against cisplatin-resistant cancer cell lines.

Properties

Molecular Formula

C6H7Cl2NPt

Molecular Weight

359.11 g/mol

IUPAC Name

dichloroplatinum;2-methylpyridine

InChI

InChI=1S/C6H7N.2ClH.Pt/c1-6-4-2-3-5-7-6;;;/h2-5H,1H3;2*1H;/q;;;+2/p-2

InChI Key

SMVNRJWZLQKJCP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=N1.Cl[Pt]Cl

Origin of Product

United States

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